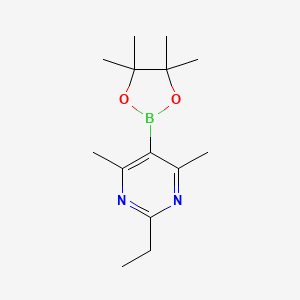
(S)-5-Cyclohexylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Cyclohexylmorpholin-3-one is a chiral compound with a morpholine ring substituted by a cyclohexyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Cyclohexylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with an appropriate diester, followed by cyclization to form the morpholine ring. The reaction conditions often involve the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Cyclohexylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted morpholines or cyclohexyl derivatives.
Applications De Recherche Scientifique
(S)-5-Cyclohexylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-5-Cyclohexylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-Cyclohexylmorpholin-3-one: The enantiomer of (S)-5-Cyclohexylmorpholin-3-one, with similar but distinct properties.
Cyclohexylmorpholine: Lacks the ketone group, leading to different reactivity and applications.
Morpholin-3-one: Without the cyclohexyl substitution, resulting in different chemical behavior.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a morpholine ring and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(5S)-5-cyclohexylmorpholin-3-one |
InChI |
InChI=1S/C10H17NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m1/s1 |
Clé InChI |
DAJWSYDQLKSMNK-SECBINFHSA-N |
SMILES isomérique |
C1CCC(CC1)[C@H]2COCC(=O)N2 |
SMILES canonique |
C1CCC(CC1)C2COCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13360170.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360171.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360173.png)

![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360178.png)
![3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B13360180.png)




![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13360228.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360230.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360245.png)

